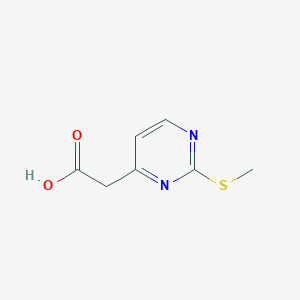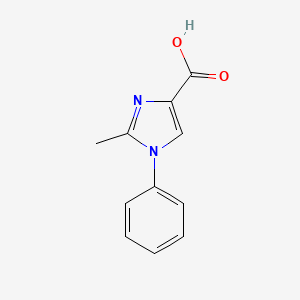
Ethyl(6-chloropyridazin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(6-chloropyridazin-3-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of an ethyl group attached to a carbamate moiety, which is further connected to a 6-chloropyridazin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(6-chloropyridazin-3-yl)carbamate typically involves the reaction of 6-chloropyridazin-3-amine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl(6-chloropyridazin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethanol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used.
Major Products:
Substitution Reactions: Products will vary depending on the nucleophile used.
Hydrolysis: The major products are 6-chloropyridazin-3-amine and ethanol.
Scientific Research Applications
Ethyl(6-chloropyridazin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those involving carbamate-sensitive enzymes.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl(6-chloropyridazin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit enzymes like acetylcholinesterase.
Comparison with Similar Compounds
Ethyl carbamate: A simpler carbamate compound with similar enzyme inhibition properties.
6-Chloropyridazin-3-yl carbamate: Lacks the ethyl group but has similar chemical properties.
Phenyl carbamate: Another carbamate compound with a different aromatic group.
Uniqueness: Ethyl(6-chloropyridazin-3-yl)carbamate is unique due to the presence of both the ethyl group and the 6-chloropyridazin-3-yl moiety. This combination imparts specific chemical and biological properties that are distinct from other carbamate compounds.
Properties
Molecular Formula |
C7H8ClN3O2 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
ethyl N-(6-chloropyridazin-3-yl)carbamate |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-13-7(12)9-6-4-3-5(8)10-11-6/h3-4H,2H2,1H3,(H,9,11,12) |
InChI Key |
OGZLAGIZKFPVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)

![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)



![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)




